4-Hydroxycrotonaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Hydroxycrotonaldehyde (4-HCA) is a highly reactive molecule that is used in various scientific research applications. It is a versatile compound that has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Wissenschaftliche Forschungsanwendungen

Enzymatic Reactions and Protein Engineering

4-Hydroxycrotonaldehyde is associated with enzyme activities in various biochemical pathways. For instance, 4-oxalocrotonate tautomerase (4-OT) can catalyze the cross-coupling of acetaldehyde and benzaldehyde, a reaction enhanced by protein engineering (Zandvoort et al., 2012). Additionally, the enzyme’s promiscuous activities, such as aldol condensation and enamine formation, have been systematically explored, revealing its potential for nucleophilic catalysis (Zandvoort et al., 2011).

Biochemical Synthesis and Biocatalysis

4-Hydroxycrotonaldehyde is involved in the synthesis of valuable biochemicals. The biocatalytic aldol condensation using engineered variants of 4-OT as carboligases has been demonstrated for the production of aromatic β-hydroxyaldehydes, precursors to drug molecules (Saifuddin et al., 2020). Furthermore, the enzyme's ability to catalyze the self-condensation of linear aliphatic aldehydes into α,β-unsaturated aldehydes is significant for the development of new biocatalysts (Rahimi et al., 2017).

Methane-Based Biosynthesis

4-Hydroxycrotonaldehyde plays a role in methane-based biosynthesis. The compound 4-hydroxybutyric acid, a related molecule, has been synthesized from methane in engineered Methylosinus trichosporium, showcasing its potential as a precursor in various industrial applications (Nguyen & Lee, 2021).

Analytical Chemistry and Biochemistry

In analytical chemistry, the identification of aldehydes like 4-hydroxycrotonaldehyde in animal feed has been achieved through the development of advanced LC-MS/MS methods. This is crucial for understanding the degradation of polyunsaturated fatty acids and ensuring feed quality (Douny et al., 2016).

Biomedical Applications

In biomedical research, 4-Hydroxycrotonaldehyde derivatives have been investigated for their potential in wound healing. Specifically, 4-Hydroxybenzaldehyde has been shown to accelerate acute wound healing through the activation of focal adhesion signaling in keratinocytes, highlighting its therapeutic potential (Kang et al., 2017).

Eigenschaften

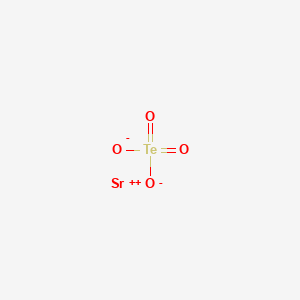

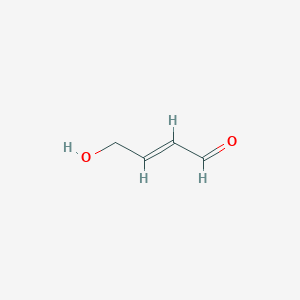

CAS-Nummer |

18445-71-1 |

|---|---|

Produktname |

4-Hydroxycrotonaldehyde |

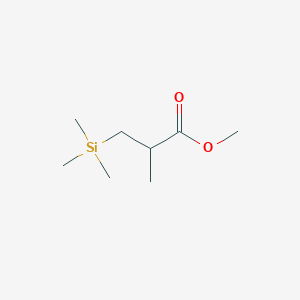

Molekularformel |

C4H6O2 |

Molekulargewicht |

86.09 g/mol |

IUPAC-Name |

(E)-4-hydroxybut-2-enal |

InChI |

InChI=1S/C4H6O2/c5-3-1-2-4-6/h1-3,6H,4H2/b2-1+ |

InChI-Schlüssel |

FXCMZPXXCRHRNK-OWOJBTEDSA-N |

Isomerische SMILES |

C(/C=C/C=O)O |

SMILES |

C(C=CC=O)O |

Kanonische SMILES |

C(C=CC=O)O |

Synonyme |

4-hydroxycrotonaldehyde penitricin B |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9,10-Anthracenedione, 1-amino-2-[4-[(hexahydro-2-oxo-1H-azepin-1-yl)methyl]phenoxy]-4-hydroxy-](/img/structure/B100396.png)

![methyl 1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B100425.png)